molecular formula C22H23ClN4O B4162350 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline

8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline

Cat. No. B4162350
M. Wt: 394.9 g/mol
InChI Key: YZXVVWLNWHVZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline, also known as TAK-632, is a synthetic compound that belongs to the class of quinoline derivatives. It has been the subject of extensive research due to its potential therapeutic applications in the treatment of various diseases, including cancer.

Mechanism of Action

8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline exerts its anticancer effects by inhibiting the activity of RAF, MEK, and ERK kinases. RAF kinase is an upstream activator of the MEK/ERK signaling pathway, which plays a critical role in cancer cell growth and survival. Inhibition of RAF kinase by 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline leads to the suppression of the MEK/ERK signaling pathway, which results in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been shown to have potent anticancer activity against a wide range of cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as an anticancer drug. However, one of the limitations of 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is its potential toxicity, which may limit its clinical use.

Future Directions

There are several potential future directions for research on 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Another potential direction is to investigate its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Finally, further research is needed to elucidate the precise mechanism of action of 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline and to identify potential biomarkers that may predict response to treatment.

Scientific Research Applications

8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the activity of several kinases that play a critical role in cancer cell growth and survival, including RAF, MEK, and ERK. Inhibition of these kinases leads to the suppression of cancer cell proliferation and induction of apoptosis.

properties

IUPAC Name

(8-chloro-2-pyridin-4-ylquinolin-4-yl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-2-10-26-11-13-27(14-12-26)22(28)18-15-20(16-6-8-24-9-7-16)25-21-17(18)4-3-5-19(21)23/h3-9,15H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXVVWLNWHVZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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